4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Description
4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a fluorinated diazepine derivative characterized by a seven-membered 1,4-diazepine ring fused with a methoxyphenol moiety and a 1,1,2,2-tetrafluoroethyl substituent at position 5. The compound’s structure combines electron-withdrawing fluorine atoms with aromatic and heterocyclic components, which may confer unique physicochemical and pharmacological properties, such as enhanced metabolic stability or receptor-binding affinity .
Properties
IUPAC Name |
4-methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2/c1-22-8-2-3-11(21)9(6-8)10-7-12(20-5-4-19-10)14(17,18)13(15)16/h2-3,6-7,13,20-21H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLLHQJXIRWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C17H18F4N2O2
- Molecular Weight : 344.34 g/mol
The presence of the methoxy group and the tetrafluoroethyl substituent may contribute to its unique biological activities.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for some derivatives were reported to be as low as 0.02 to 0.08 μmol/mL .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Compound A | A549 | 0.04 |
| Compound B | MCF7 | 0.06 |
| Compound C | HCT116 | 0.08 |
These findings suggest that the structural motifs present in this compound may play a critical role in its anticancer activity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:
- Radical Scavenging Activity : Similar compounds have shown DPPH radical-scavenging activity comparable to known antioxidants like ascorbic acid .
Neuroprotective Effects
Emerging research indicates that compounds related to this compound may also exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in preclinical models:
- Study on Neuroprotection : A study demonstrated that a structurally related compound provided significant protection against oxidative stress-induced apoptosis in neuronal cell lines.
- Cancer Treatment Trials : Clinical trials are underway to evaluate the efficacy of related compounds in treating various cancers. Early results indicate promising outcomes with manageable side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Fluorine Content: The tetrafluoroethyl group in the target compound provides higher electronegativity and lipophilicity compared to trifluoromethyl (CB-6) or non-fluorinated analogs (e.g., 99698-74-5). This may enhance membrane permeability or resistance to oxidative degradation .
- Aromatic Moieties: The methoxyphenol group in the target compound contrasts with naphthalenol (CB-6) or chlorophenol (99698-74-5). Methoxy groups typically increase solubility, while chloro or fused aromatics may improve receptor-binding specificity .
Pharmacological and Physicochemical Properties
- Phosphonodiazepines (Compound 9): Phosphonate esters are known for enzyme inhibition (e.g., phosphatase/protease targets), implying possible utility in drug design .
- Tetrafluoroethyl vs. Trifluoromethyl : The tetrafluoroethyl group’s larger size and higher fluorine content may improve binding to hydrophobic pockets in proteins compared to trifluoromethyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
